![molecular formula C20H30N2O5 B13387122 3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Leu-Ile-OH, also known as N-[(phenylmethoxy)carbonyl]-L-leucyl-L-isoleucine, is a dipeptide compound composed of leucine and isoleucine. These amino acids are essential for protein synthesis and play a crucial role in various biological processes. The compound is often used in peptide synthesis and has applications in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Ile-OH typically involves the use of solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a resin. The amino group of leucine is protected by a benzyloxycarbonyl (Z) group. The second amino acid, isoleucine, is then coupled to the leucine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The Z group is removed using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of Z-Leu-Ile-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Leu-Ile-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Z-Leu-Ile-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of peptide-based drugs and supplements
Wirkmechanismus
The mechanism of action of Z-Leu-Ile-OH involves its interaction with specific enzymes and receptors in the body. It primarily targets the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and energy metabolism. The compound enhances protein synthesis by activating mTOR, leading to increased muscle growth and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Leu-OH: N-[(phenylmethoxy)carbonyl]-L-leucine
Z-Ile-OH: N-[(phenylmethoxy)carbonyl]-L-isoleucine
Z-Val-Ile-OH: N-[(phenylmethoxy)carbonyl]-L-valyl-L-isoleucine
Uniqueness
Z-Leu-Ile-OH is unique due to its specific combination of leucine and isoleucine, which are both branched-chain amino acids. This combination enhances its ability to activate the mTOR pathway more effectively compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(19(24)25)22-18(23)16(11-13(2)3)21-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,26)(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBACQGDAHTASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
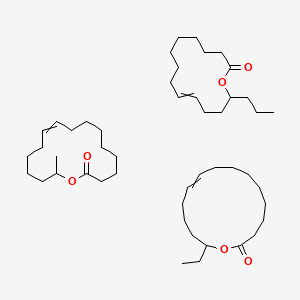
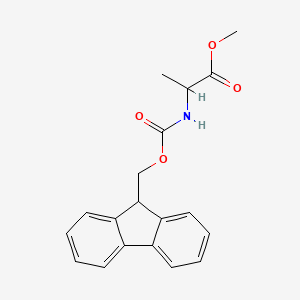
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)

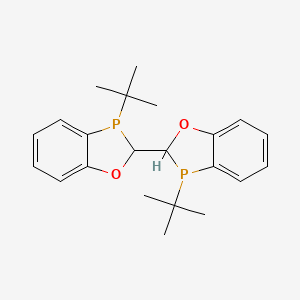
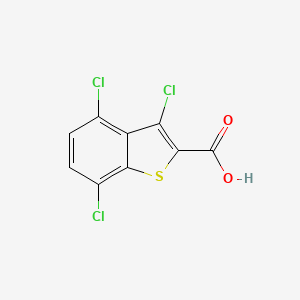

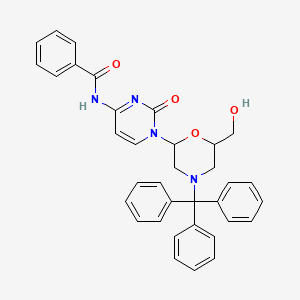
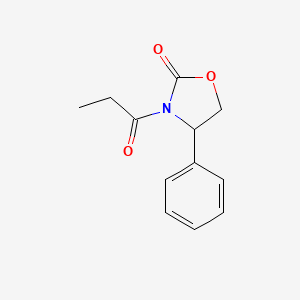
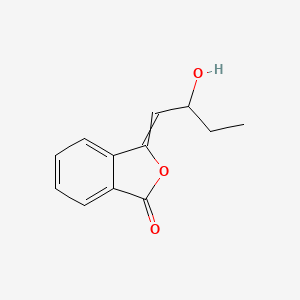
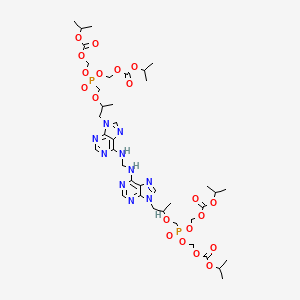
![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
